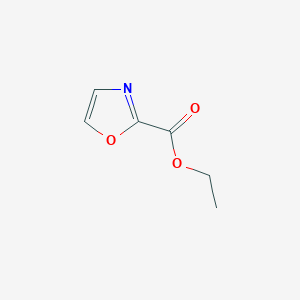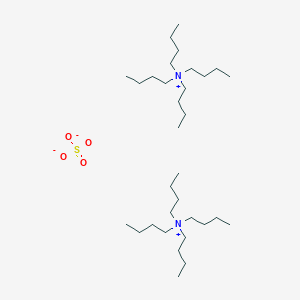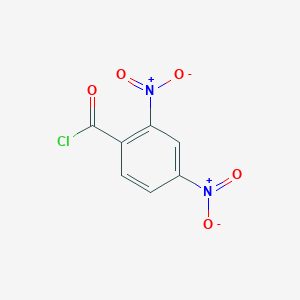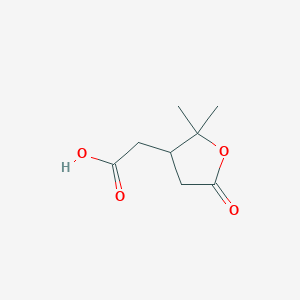
4-Bromo-tolueno (Metil D3)
Descripción general
Descripción
4-Bromotoluene (Methyl D3) is an aromatic organic compound. It is a derivative of toluene, where a bromine atom replaces one of the hydrogen atoms on the methyl group attached to the benzene ring. The “Methyl D3” part indicates that all three hydrogens in the methyl group are replaced with deuterium, a stable isotope of hydrogen. This isotopically labeled version is primarily used in scientific research, particularly in nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
4-Bromotoluene (Methyl D3) is widely used in scientific research due to its unique properties. In chemistry, it serves as a probe molecule in nuclear magnetic resonance spectroscopy, where the deuterium substitution helps simplify the spectrum by eliminating signals from the protons in the methyl group. This allows for better analysis of other protons in the molecule or surrounding environment.
In biology and medicine, 4-Bromotoluene (Methyl D3) is used in the synthesis of pharmaceuticals, particularly antihypertensive drugs like losartan and irbesartan . It is also employed in the synthesis of ketones by copper/palladium-catalyzed decarboxylative cross-coupling reactions .
In industry, 4-Bromotoluene (Methyl D3) is used as a solvent and starting material for organic synthesis. It is found in paints, paint thinners, glues, and other products .
Mecanismo De Acción
Mode of Action
4-Bromotoluene undergoes C-O coupling reaction with 2,4-dimethylphenol catalyzed by the CuI/K2CO3/phen system . It also participates in Suzuki coupling reaction with non-fluorescent phenylboronic acid (PBA) in the presence of palladium (II) acetate as a catalyst . Furthermore, it undergoes Palladium catalyzed C-N cross-coupling reaction with piperidine in a microstructured continuous reactor . It has also been reported to undergo Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .
Result of Action
The methyl group may also be partially oxidized to form bromobenzaldehyde .
Action Environment
3 °C and a vapor pressure of 1.15 mm Hg . These properties may influence its stability and efficacy under different environmental conditions.
Métodos De Preparación
4-Bromotoluene (Methyl D3) can be synthesized through several methods. One common laboratory route involves the diazotization and replacement of p-toluidine. First, aqueous sulfuric acid solution is added to crushed p-toluidine while hot, then cooled to 5°C. Aqueous sodium nitrite solution is slowly added until the starch potassium iodide test paper turns blue .
In industrial settings, 4-Bromotoluene (Methyl D3) can be produced by brominating toluene in the presence of a catalyst. The reaction conditions typically involve the use of bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure .
Análisis De Reacciones Químicas
4-Bromotoluene (Methyl D3) undergoes various chemical reactions, including:
Halogen Exchange Reactions: The bromine atom can be replaced with other halogens (chlorine, iodine) under specific conditions.
Friedel-Crafts Reactions: These reactions allow attaching various functional groups to the aromatic ring using catalysts.
Nitration Reactions: Introducing a nitro group onto the ring using nitric acid mixtures.
Common reagents used in these reactions include halogenating agents, catalysts like aluminum chloride for Friedel-Crafts reactions, and nitric acid for nitration reactions. Major products formed from these reactions include halogenated derivatives, alkylated products, and nitro compounds.
Comparación Con Compuestos Similares
4-Bromotoluene (Methyl D3) can be compared with other similar compounds such as:
2-Bromotoluene: An isomer where the bromine atom is attached to the second position on the benzene ring.
3-Bromotoluene: An isomer where the bromine atom is attached to the third position on the benzene ring.
4-Iodotoluene: A compound where the bromine atom is replaced with an iodine atom.
4-Chlorotoluene: A compound where the bromine atom is replaced with a chlorine atom.
The uniqueness of 4-Bromotoluene (Methyl D3) lies in its deuterium substitution, which provides advantages in nuclear magnetic resonance spectroscopy due to the different magnetic properties of deuterium compared to hydrogen.
Propiedades
IUPAC Name |
1-bromo-4-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMRBYMKUEVEU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304707 | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22328-44-5 | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22328-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)







